Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl-
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Overview
Description
Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and an oxo-phenylethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- typically involves the reaction of N-phenylurea with 2-oxo-2-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or oxo-phenylethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl amines. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-: Lacks the oxo-phenylethyl group, resulting in different chemical and biological properties.
Urea, N-(2-oxo-2-phenylethyl)-: Lacks the phenyl group, leading to variations in reactivity and applications.
Hydantoins: Share structural similarities but have distinct chemical behaviors and applications.
Uniqueness
Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- is unique due to the presence of both phenyl and oxo-phenylethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61416-50-0 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-phenacyl-3-phenylurea |
InChI |
InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,19) |
InChI Key |
PMWJMIAYRSLFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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